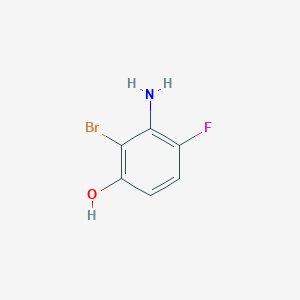

3-Amino-2-bromo-4-fluorophenol

Description

3-Amino-2-bromo-4-fluorophenol is a halogenated aromatic compound featuring a phenol backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 3, 2, and 4, respectively. Its molecular formula is C₆H₅BrFNO, with a molecular weight of 220.01 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of Br and F, which enhance the acidity of the phenolic -OH group (pKa ~8–10) and modulate the amino group’s basicity. This multifunctional structure makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in coupling reactions or as a precursor for heterocyclic synthesis.

Properties

IUPAC Name |

3-amino-2-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXPGFOBQPJPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing 3-Amino-2-bromo-4-fluorophenol involves the Suzuki-Miyaura coupling reaction.

Sonogashira Reaction: Another method involves the Sonogashira reaction, which uses a palladium catalyst and copper co-catalyst to couple aryl halides with terminal alkynes.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-2-bromo-4-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

Substitution: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various substituted phenols .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-4-fluorophenol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(E)-4-bromo-2-(1-(3-fluorophenylimino)ethyl)phenol (C₁₄H₁₁BrFNO)

- Key Differences: This compound features a Schiff base (imino group) and an extended ethyl chain, making it significantly larger (MW 308.16 vs. 220.01) and more lipophilic than this compound. The Schiff base enhances its ability to act as a ligand in metal coordination, a property absent in the target compound .

- Reactivity: Susceptible to hydrolysis under acidic conditions due to the imino group, whereas the amino group in this compound is more stable.

2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid (C₈H₇BrFNO₂)

- Key Differences: The amino group is part of an α-amino acid structure, with a carboxylic acid (-COOH) substituent. This increases water solubility (logP ~1.2 vs. ~2.5 for the phenol derivative) and broadens its utility in peptide synthesis or enzyme inhibitor design .

- Acidity: The carboxylic acid (pKa ~2.5) is far more acidic than the phenolic -OH group in the target compound.

(3-bromo-4-fluorophenyl)methylamine (C₁₅H₁₂BrF₄N)

- Key Differences: This secondary amine lacks a phenolic -OH group but includes a trifluoromethyl (-CF₃) substituent, significantly enhancing lipophilicity (logP ~3.8) and metabolic stability. Such properties make it preferable for blood-brain barrier penetration in CNS drug development .

Biological Activity

3-Amino-2-bromo-4-fluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenolic ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Table 1: Antimicrobial activity of this compound

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell survival and proliferation.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Table 2: Effect of this compound on MCF-7 cell viability

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to DNA synthesis and repair.

- Receptor Modulation: It has been suggested that the compound can act on specific receptors, influencing cellular signaling cascades.

- Oxidative Stress Induction: The presence of halogen atoms may enhance the generation of reactive oxygen species (ROS), contributing to cytotoxic effects in cancer cells.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its pharmacological profile. Modifications to the phenolic structure have been shown to improve potency and selectivity against target cells.

Comparative Analysis

A comparison with similar compounds highlights the unique biological activities conferred by specific substitutions on the phenolic ring.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-6-fluorophenol | Fluorine at position 6 | Moderate anticancer activity |

| 2-Bromo-4-fluorophenol | Bromine at position 2 | Strong antimicrobial properties |

| 3-Bromoaniline | Bromine at position 3 | Limited biological activity |

Table 3: Comparison of biological activities among related compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.